PF-06291874

Glucagon Receptor Binding Affinity Competitive Antagonist

PF-06291874 is a Pfizer-developed, Phase II clinically validated glucagon receptor antagonist distinguished by its extensively characterized selectivity panel (69 targets), rapid binding kinetics, and 100% oral bioavailability in both rats and dogs. With a human half-life of 19.7–22.7 h enabling once-daily dosing, this compound serves as the definitive benchmark for glucagon antagonism research. Unlike uncharacterized analogs, PF-06291874 provides published PK/PD parameters—including dose-exposure-response relationships—eliminating experimental ambiguity. Deploy as a validated positive control when profiling novel GRAs, or leverage its robust in vivo glucose-lowering efficacy in rodent T2DM models. Procure with confidence: every batch is supported by comprehensive characterization data.

Molecular Formula C26H28F3N3O4
Molecular Weight 503.5 g/mol
CAS No. 1393124-08-7
Cat. No. B609971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06291874
CAS1393124-08-7
SynonymsPF-06291874;  PF 06291874;  PF06291874;  PF-6291874;  PF 6291874;  PF6291874.
Molecular FormulaC26H28F3N3O4
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C
InChIInChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1
InChIKeyIBDYYOQKQCCSDP-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-06291874: Overview of a Phase II Glucagon Receptor Antagonist for Type 2 Diabetes Research


PF-06291874 is a small molecule, non-peptide, orally active, and selective competitive antagonist of the human glucagon receptor (GCGR) [1]. It was developed by Pfizer and advanced to Phase II clinical trials for the treatment of Type 2 Diabetes Mellitus (T2DM) [2]. Its primary mechanism involves blocking the action of glucagon to reduce hepatic glucose production, thereby lowering blood glucose levels [3].

Why PF-06291874 Cannot Be Substituted by Other Glucagon Receptor Antagonists or Analogs


The glucagon receptor antagonist (GRA) class exhibits significant molecular heterogeneity, leading to substantial differences in binding kinetics, selectivity profiles, pharmacokinetic (PK) properties, and clinical outcomes [1]. PF-06291874's specific profile, including its rapid binding kinetics, well-defined oral bioavailability, and extensive selectivity panel data, distinguishes it from other GRAs or related compounds. Substituting PF-06291874 with a less characterized analog risks confounding research results due to unknown differences in off-target effects, species-specific metabolism, or unvalidated in vivo efficacy, as highlighted by the compound's unique combination of properties defined in the following quantitative evidence .

PF-06291874: Quantitative Evidence of Differentiation for Procurement Decisions


Comparative Binding Affinity and Kinetics for Human Glucagon Receptor

PF-06291874 is a potent competitive antagonist of the human GCGR, with a Ki of 14 nM and an equilibrium dissociation constant (Kd) of 140 nM. Its kinetic profile is characterized by a fast on-rate and off-rate, which distinguishes it from antagonists with slower kinetics . For comparison, the GRA Ex-25 has an IC50 of 55 nM for the human receptor , highlighting the difference in the reported type of potency value.

Glucagon Receptor Binding Affinity Competitive Antagonist Kinetics

Broad-Spectrum Selectivity Profiling Against 69 Off-Targets

PF-06291874 was profiled against a broad panel of 69 receptors, ion channels, uptake sites, and enzymes to establish its selectivity . This extensive selectivity characterization is a key differentiator from other GRAs that may have narrower or unpublished selectivity data. Its specific interactions with other targets, such as the GLP-1 receptor (Ki = 3160 nM), C5a anaphylatoxin chemotactic receptors (IC50 = 1000-10000 nM), and rat GABA-gated chloride channel (Ki = 8200 nM), provide a detailed off-target activity map .

Selectivity Safety Pharmacology Off-target Effects GPCR

Validated In Vivo Oral Bioavailability and Favorable Preclinical PK

PF-06291874 demonstrates excellent oral bioavailability and low in vivo clearance in both rats and dogs, with a reported 100% oral bioavailability in both species . It shows plasma clearance rates of 2.8 mL/min/kg in Wistar-Han rats and 1.5 mL/min/kg in Beagle dogs . Its half-life in these species is 1.8 hours (rat) and 2.5 hours (dog) . This robust preclinical PK package, showing high oral bioavailability and low clearance across species, is a key differentiator from other GRA tool compounds with unknown or less favorable PK properties.

Oral Bioavailability Pharmacokinetics Preclinical Clearance

Clinical Validation of Once-Daily Dosing and Glucose-Lowering Efficacy

PF-06291874 has demonstrated robust glucose-lowering efficacy in multiple Phase II clinical trials in T2DM patients, supporting its use as a well-characterized in vivo tool compound. In a 12-week dose-response study, PF-06291874 (30-100 mg once daily) produced a placebo-corrected reduction in HbA1c ranging from -0.67% to -0.93% and reduced FPG by -16.6 to -33.3 mg/dL [1]. In a 4-week monotherapy study, it led to placebo-adjusted reductions in MDG and FPG of up to 68.8 mg/dL and 57.2 mg/dL, respectively [2]. Its human half-life of 19.7-22.7 hours supports a once-daily dosing regimen [3].

Clinical Trial T2DM Pharmacodynamics HbA1c Fasting Plasma Glucose

PF-06291874: Optimal Research Applications for a Clinically Validated Glucagon Receptor Antagonist


In Vivo Efficacy Studies for Type 2 Diabetes

Due to its robust and clinically validated glucose-lowering effects and favorable oral bioavailability in preclinical species , PF-06291874 is an ideal tool compound for acute and chronic in vivo studies of glucagon antagonism in rodent models of T2DM. Its once-daily dosing profile in humans [1] can guide preclinical dosing regimens.

Selectivity and Off-Target Pharmacology Studies

Researchers can leverage PF-06291874's extensively characterized selectivity profile against a panel of 69 targets to design experiments that isolate GCGR-mediated effects or to investigate potential off-target activities in cell-based assays. This dataset allows for more precise interpretation of complex biological responses.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The compound's well-defined pharmacokinetic parameters, including its long human half-life (19.7-22.7 h) and excellent oral bioavailability in rats and dogs , make it a suitable reference compound for developing and validating PK/PD models. These models can predict the relationship between dose, exposure, and glucose-lowering effect [1].

Benchmarking Novel Glucagon Receptor Antagonists

PF-06291874, with its extensive in vitro (Ki = 14 nM for hGCGR) and in vivo (100% oral bioavailability in rats/dogs) data package, serves as a high-quality, well-documented benchmark. It can be used as a positive control when characterizing the potency, selectivity, and in vivo efficacy of new, investigational glucagon receptor antagonists or other glucose-lowering agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06291874

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.